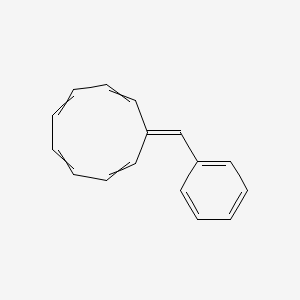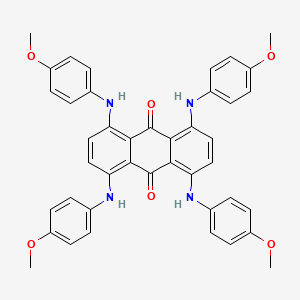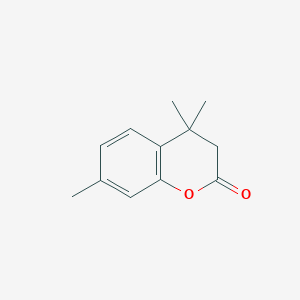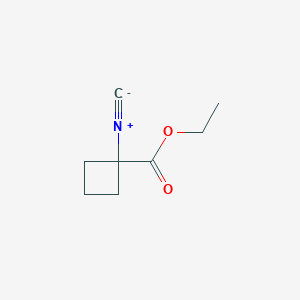![molecular formula C22H24Cl2O4 B14326945 3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride CAS No. 111244-81-6](/img/structure/B14326945.png)
3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride is an organic compound characterized by its unique structure, which includes an octane chain flanked by two benzoyl chloride groups connected via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride typically involves the reaction of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid+Thionyl chloride→3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions, with additional steps for purification and quality control to ensure the final product meets required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Octane-1,8-diylbis(oxy)]dibenzyl alcohol.
Applications De Recherche Scientifique
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of polymers and other materials with specific properties.
Biological Studies: May be used to modify biomolecules for studying their functions and interactions.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride groups can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic and modification processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Butane-1,4-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride
Uniqueness
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride is unique due to its longer octane chain, which can impart different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
111244-81-6 |
|---|---|
Formule moléculaire |
C22H24Cl2O4 |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
3-[8-(3-carbonochloridoylphenoxy)octoxy]benzoyl chloride |
InChI |
InChI=1S/C22H24Cl2O4/c23-21(25)17-9-7-11-19(15-17)27-13-5-3-1-2-4-6-14-28-20-12-8-10-18(16-20)22(24)26/h7-12,15-16H,1-6,13-14H2 |
Clé InChI |
HHICBWVNGVZGJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)


silane](/img/structure/B14326938.png)

![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

